Cas no 1807156-88-2 (Methyl 2-amino-4-cyanopyridine-6-acetate)

Methyl 2-amino-4-cyanopyridine-6-acetate is a versatile heterocyclic compound featuring both amino and cyano functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its pyridine core provides structural stability, while the ester group enhances reactivity for further derivatization. The presence of electron-withdrawing and electron-donating substituents allows for selective modifications, facilitating its use in the development of bioactive molecules, agrochemicals, and fine chemicals. This compound is particularly useful in medicinal chemistry for constructing nitrogen-containing scaffolds. High purity and well-defined reactivity ensure consistent performance in synthetic workflows. Proper handling and storage under inert conditions are recommended to maintain stability.
Methyl 2-amino-4-cyanopyridine-6-acetate structure
1807156-88-2 structure
Product Name:Methyl 2-amino-4-cyanopyridine-6-acetate
CAS No:1807156-88-2
MF:C9H9N3O2
MW:191.186661481857
CID:4803505
Update Time:2025-05-25

Methyl 2-amino-4-cyanopyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-amino-4-cyanopyridine-6-acetate
    • Inchi: 1S/C9H9N3O2/c1-14-9(13)4-7-2-6(5-10)3-8(11)12-7/h2-3H,4H2,1H3,(H2,11,12)
    • InChI Key: WINKQNUFJYZXOA-UHFFFAOYSA-N
    • SMILES: O(C)C(CC1C=C(C#N)C=C(N)N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 258
  • XLogP3: 0
  • Topological Polar Surface Area: 89

Methyl 2-amino-4-cyanopyridine-6-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029015802-250mg
Methyl 2-amino-4-cyanopyridine-6-acetate
1807156-88-2 95%
250mg
$931.00 2022-03-31
Alichem
A029015802-1g
Methyl 2-amino-4-cyanopyridine-6-acetate
1807156-88-2 95%
1g
$2,808.15 2022-03-31

Additional information on Methyl 2-amino-4-cyanopyridine-6-acetate

Methyl 2-amino-4-cyanopyridine-6-acetate: A Comprehensive Overview

Methyl 2-amino-4-cyanopyridine-6-acetate, with the CAS number 1807156-88-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, also referred to as Methyl 2-amino-4-cyanopyridine-6-acetate, is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The molecule incorporates an amino group (-NH₂) at the 2-position, a cyano group (-CN) at the 4-position, and an acetate ester group (CH₃COO-) at the 6-position. These functional groups contribute to its unique chemical properties and potential applications.

The synthesis of Methyl 2-amino-4-cyanopyridine-6-acetate involves multi-step organic reactions, often starting from pyridine derivatives. The introduction of the amino and cyano groups is typically achieved through nucleophilic substitution or electrophilic aromatic substitution reactions. The acetate ester group is introduced via acetylation reactions, which are well-established in organic chemistry. The compound's structure has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, ensuring its identity and purity.

One of the key areas of research involving Methyl 2-amino-4-cyanopyridine-6-acetate is its application in drug discovery. The presence of multiple functional groups makes it a versatile building block for constructing bioactive molecules. Recent studies have explored its potential as a lead compound in anti-inflammatory and anticancer drug development. For instance, researchers have investigated its ability to inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its cytotoxic effects on various cancer cell lines have been reported, suggesting its potential as an anticancer agent.

Another area of interest is the use of Methyl 2-amino-4-cyanopyridine-6-acetate in materials science. The compound's aromatic structure and functional groups make it a candidate for applications in organic electronics. Recent advancements have focused on incorporating this compound into conductive polymers and organic light-emitting diodes (OLEDs). Its ability to undergo π-conjugation and electron delocalization enhances its electronic properties, making it suitable for such applications.

The environmental impact of Methyl 2-amino-4-cyanopyridine-6-acetate has also been a topic of recent research. Studies have examined its biodegradability and toxicity to aquatic organisms. Initial findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, with specific microbial strains capable of breaking down the molecule into less complex compounds. However, further research is needed to fully understand its environmental fate and potential risks.

In terms of industrial applications, Methyl 2-amino-4-cyanopyridine-6-acetate has shown promise as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity under various reaction conditions allows for the construction of complex molecular architectures required in these industries. For example, it has been used as a precursor in the synthesis of herbicides and fungicides, where its amino and cyano groups play critical roles in achieving desired biological activities.

Recent technological advancements have also enabled the large-scale production of Methyl 2-amino-4-cyanopyridine-6-acetate through green chemistry approaches. These methods emphasize the use of renewable feedstocks, energy-efficient processes, and minimal waste generation. For instance, catalytic hydrogenation techniques have been employed to optimize the synthesis steps, reducing both cost and environmental impact.

In conclusion, Methyl 2-amino-4-cyanopyridine-6-acetate is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure provides a foundation for innovative research in drug discovery, materials science, environmental studies, and industrial synthesis. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound remains a focal point for scientific exploration and technological advancement.

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